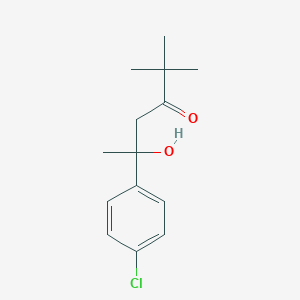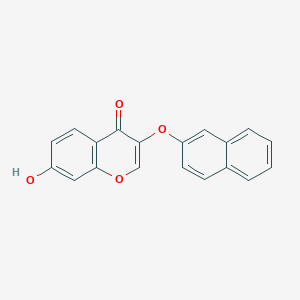
7-hydroxy-3-(naphthalen-2-yloxy)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reagents: 2-naphthol, potassium carbonate
Conditions: Reflux in dimethylformamide (DMF)
Reaction: Etherification to form 7-hydroxy-3-(naphthalen-2-yloxy)-4H-chromen-4-one
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3-(naphthalen-2-yloxy)-4H-chromen-4-one typically involves multiple steps. One common method starts with the preparation of the chromone core, followed by the introduction of the naphthalen-2-yloxy group. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.
-
Step 1: Preparation of Chromone Core
Reagents: Salicylaldehyde, acetic anhydride
Conditions: Reflux in acetic acid
Reaction: Formation of 4H-chromen-4-one
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-3-(naphthalen-2-yloxy)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinones
Reduction: Formation of dihydro derivatives
Substitution: Introduction of different functional groups at specific positions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in ethanol
Substitution: Halogenation using N-bromosuccinimide (NBS) in chloroform
Major Products
Oxidation: Quinone derivatives
Reduction: Dihydrochromone derivatives
Substitution: Halogenated chromones
Scientific Research Applications
7-hydroxy-3-(naphthalen-2-yloxy)-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Studied for its potential as an enzyme inhibitor
Medicine: Investigated for its anti-inflammatory and anticancer properties
Industry: Utilized in the development of dyes and pigments
Mechanism of Action
The mechanism of action of 7-hydroxy-3-(naphthalen-2-yloxy)-4H-chromen-4-one involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of kinases or other signaling molecules, leading to the modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4H-chromen-4-one: Lacks the naphthalen-2-yloxy group
3-(naphthalen-2-yloxy)-4H-chromen-4-one: Lacks the hydroxyl group at position 7
Uniqueness
7-hydroxy-3-(naphthalen-2-yloxy)-4H-chromen-4-one is unique due to the presence of both the hydroxyl group and the naphthalen-2-yloxy group. This combination enhances its biological activity and makes it a valuable compound for various applications.
Properties
IUPAC Name |
7-hydroxy-3-naphthalen-2-yloxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O4/c20-14-6-8-16-17(10-14)22-11-18(19(16)21)23-15-7-5-12-3-1-2-4-13(12)9-15/h1-11,20H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUDMLXHADUYIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3=COC4=C(C3=O)C=CC(=C4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


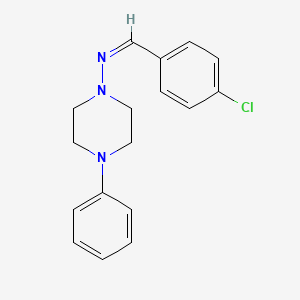
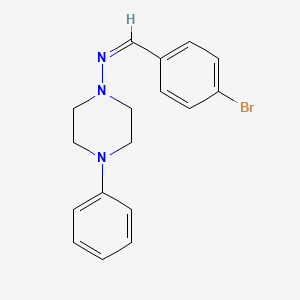
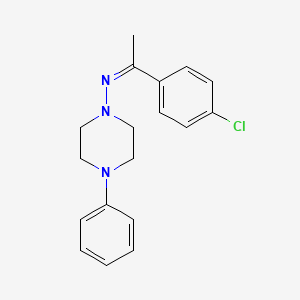
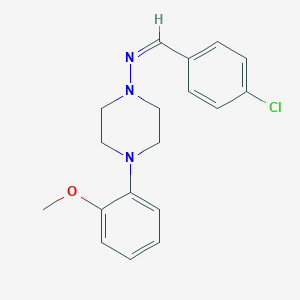
![(Z)-1-(2-ETHOXYPHENYL)-N-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]METHANIMINE](/img/structure/B5910819.png)
![(Z)-1-(3-CHLOROPHENYL)-N-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]METHANIMINE](/img/structure/B5910824.png)
![(Z)-1-(5-METHYLFURAN-2-YL)-N-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]METHANIMINE](/img/structure/B5910840.png)
![(Z)-1-(2-CHLOROPHENYL)-N-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]METHANIMINE](/img/structure/B5910846.png)
![(Z)-1-(4-METHYLPHENYL)-N-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]METHANIMINE](/img/structure/B5910849.png)
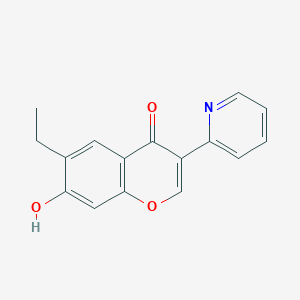
![8-{[bis(2-methylpropyl)amino]methyl}-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B5910864.png)
